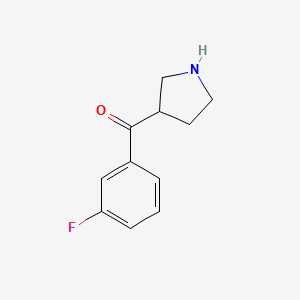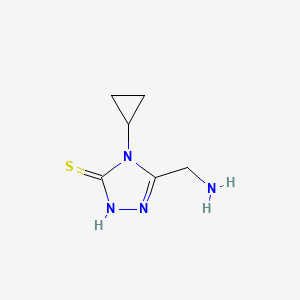
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate, followed by the addition of formaldehyde and ammonium chloride to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds and strong bases such as sodium hydride are often used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and thiol group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-4H-1,2,4-triazole-3-thiol: Lacks the aminomethyl group, which may affect its reactivity and biological activity.
5-(Aminomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a cyclopropyl group, which can influence its chemical properties and applications.
Uniqueness
5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the aminomethyl and cyclopropyl groups. These groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N4S |
|---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H10N4S/c7-3-5-8-9-6(11)10(5)4-1-2-4/h4H,1-3,7H2,(H,9,11) |
InChI Key |
OUWXYTANRQTXTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


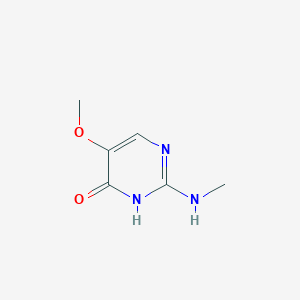

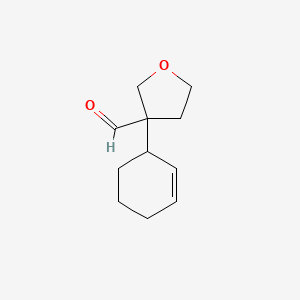
amine](/img/structure/B13258659.png)
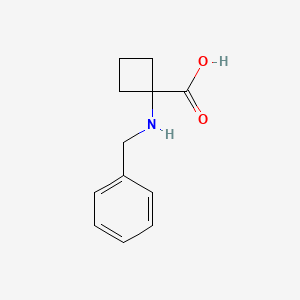

![2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
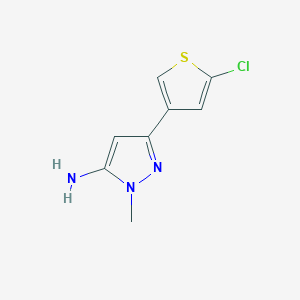
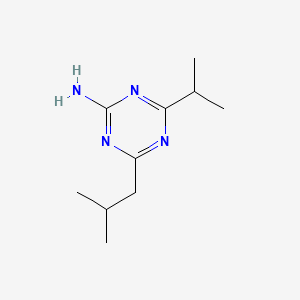
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13258703.png)
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13258715.png)

![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)
